1,2-Benzenediethanol
Overview
Description
Synthesis Analysis
The synthesis of benzene derivatives is a topic of interest in several papers. For instance, the facile synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is described, highlighting a general and convenient method for producing these heterocycles, which are structurally characterized by single-crystal X-ray analysis . Another paper discusses the synthesis of 1,2-bis(pentaphenylphenyl)benzene through cycloaddition, providing insights into the synthetic routes for complex benzene derivatives . Additionally, the synthesis of 1,2-benzenedithiol is optimized for industrial production, indicating the practical applications and scalability of such synthetic processes .
Molecular Structure Analysis
The molecular structures of benzene derivatives are determined using techniques such as single-crystal X-ray diffraction. For example, the structure of benzo[1,2-b:4,5-b']dichalcogenophenes is found to be completely planar and packed in a herringbone arrangement . The structure of 1,2-bis(pentaphenylphenyl)benzene adopts a C2-symmetric conformation in the crystal , and the molecule of [1,2-benzenedithiolate-(2−)-S,S']bis{methyl-1,3-dithia-benzo[c]-2-stannolanyl} consists of two benzol[c]1,2,3-dithia-stannolanyl moieties held together by a bridging benzene-1,2-dithiolate ligand .
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving benzene derivatives. The oxidation of 1,4-benzenediols with benzyltrimethylammonium tribromide is one such reaction, leading to the formation of 2,5-cyclohexadiene-1,4-diones . Another paper describes the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives .
Physical and Chemical Properties Analysis
The physicochemical properties of benzene derivatives are elucidated through various methods. The benzo[1,2-b:4,5-b']dichalcogenophenes' properties are studied using cyclic voltammetry (CV) and UV-vis spectra . The acidity and catalytic properties of 1,2-benzenedisulfonimide and its derivatives are investigated through potentiometric titrations and computational studies, revealing the potential for more acidic and effective derivatives .
Scientific Research Applications
Environmental Analysis
1,2-Benzenediethanol is utilized in environmental analysis, particularly for the determination of hazardous compounds in ambient air. A method was developed for the simultaneous determination of benzene and trace concentrations of 1,2-dibromoethane and 1,2-dichloroethane in ambient air, employing gas chromatography-mass spectrometry and selected ion monitoring. This approach involved sample collection at ambient temperature on a solid adsorbent followed by thermal desorption into the gas chromatograph-mass spectrometer (Jonsson & Berg, 1980).
Organic Chemistry and Catalysis
In the domain of organic chemistry, 1,2-Benzenediethanol plays a role in various reactions. It has been involved in the oxidation of 1,4-benzenediols with benzyltrimethylammonium tribromide to produce 2,5-cyclohexadiene-1,4-diones in good yields (Kajigaeshi et al., 1991). Additionally, its derivatives have been synthesized and explored as chiral Brønsted acids in acid-catalyzed organic reactions, highlighting its versatility in catalysis (Barbero et al., 2011).
Analytical Chemistry
In analytical chemistry, 1,2-Benzenediethanol is used in novel techniques for the selective extraction and analysis of polar compounds in water samples. A study demonstrated its use in molecular-imprinted solid-phase microextraction combined with dispersive liquid–liquid microextraction with in situ derivatization. This method proved effective for analyzing polar compounds in aqueous samples, showcasing the compound's significance in improving analytical methodologies (Zhang & Huang, 2016).
Molecular Electronics
1,2-Benzenediethanol is pivotal in studies related to molecular electronics. Research has demonstrated how applying mechanical force to a molecule bridged between two electrodes can control charge transport through a molecular junction. These findings provide insights into the interplay between electrical and mechanical properties at the molecular level, opening new avenues for the development of molecular electronic devices (Bruot et al., 2011).
Green Chemistry
The compound also finds application in green chemistry, where it is used in the oxidative lactonization of 1,2-benzenedimethanol by tungstic acid with aqueous H2O2. This process is notable for its environmental friendliness and economic efficiency, as it operates under organic solvent-free conditions and allows for the easy recovery of the catalyst, aligning with the principles of green chemistry (Zhu, Dai, & Fan, 2010).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-hydroxyethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4,11-12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAYMIVQKCTBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291080 | |
Record name | 1,2-Benzenediethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediethanol | |
CAS RN |
17378-99-3 | |
Record name | o-Benzenediethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenediethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-hydroxyethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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